molecular formula C16H25NOS B14340856 Carbamothioic acid, methyl(5-phenylpentyl)-, S-propyl ester CAS No. 93359-42-3

Carbamothioic acid, methyl(5-phenylpentyl)-, S-propyl ester

Katalognummer: B14340856
CAS-Nummer: 93359-42-3
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: MEPGNDAHJOPJFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamothioic acid, methyl(5-phenylpentyl)-, S-propyl ester is an organic compound that belongs to the class of carbamothioic acids. This compound is characterized by the presence of a carbamothioic acid group, a phenyl group, and a propyl ester group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, methyl(5-phenylpentyl)-, S-propyl ester typically involves the reaction of carbamothioic acid with methyl(5-phenylpentyl)- and S-propyl ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize advanced equipment and technology to maintain the purity and yield of the compound. The industrial production methods are designed to be efficient and cost-effective, ensuring the compound is produced in large quantities for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamothioic acid, methyl(5-phenylpentyl)-, S-propyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduction products.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Carbamothioic acid, methyl(5-phenylpentyl)-, S-propyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.

    Industry: The compound is used in the production of various industrial products and materials.

Wirkmechanismus

The mechanism of action of carbamothioic acid, methyl(5-phenylpentyl)-, S-propyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to carbamothioic acid, methyl(5-phenylpentyl)-, S-propyl ester include other carbamothioic acids and esters with different substituents. These compounds share similar chemical structures and properties but may have different reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups and its reactivity in various chemical reactions. Its distinct structure allows it to be used in a wide range of scientific research and industrial applications, making it a valuable compound in the field of chemistry.

Eigenschaften

CAS-Nummer

93359-42-3

Molekularformel

C16H25NOS

Molekulargewicht

279.4 g/mol

IUPAC-Name

S-propyl N-methyl-N-(5-phenylpentyl)carbamothioate

InChI

InChI=1S/C16H25NOS/c1-3-14-19-16(18)17(2)13-9-5-8-12-15-10-6-4-7-11-15/h4,6-7,10-11H,3,5,8-9,12-14H2,1-2H3

InChI-Schlüssel

MEPGNDAHJOPJFB-UHFFFAOYSA-N

Kanonische SMILES

CCCSC(=O)N(C)CCCCCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.